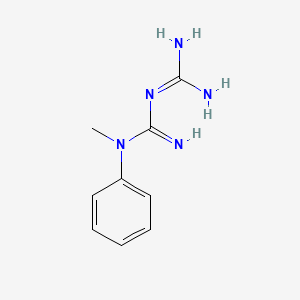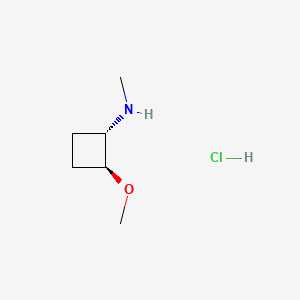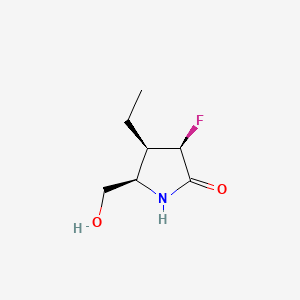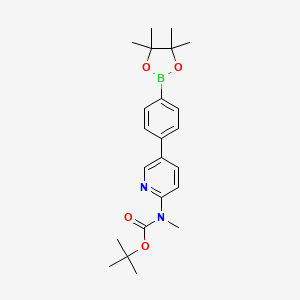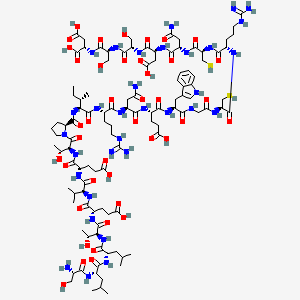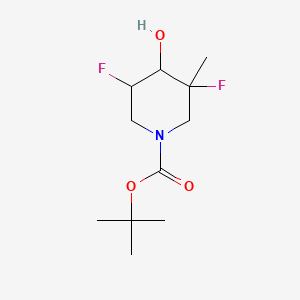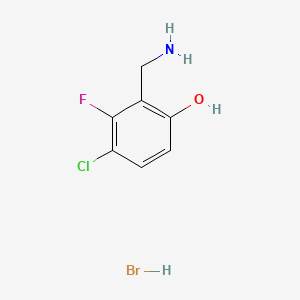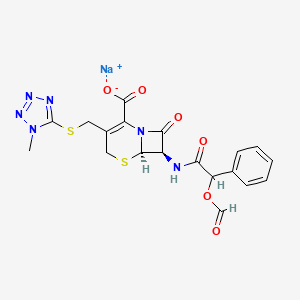
Cefamandole formate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefamandole nafate is a second-generation cephalosporin antibiotic. It is a broad-spectrum antibiotic used to treat various bacterial infections, including those of the lower respiratory tract, urinary tract, skin, bones, and joints . Cefamandole nafate is a prodrug, meaning it is converted into its active form, cefamandole, in the body .
準備方法
The preparation of cefamandole nafate involves several steps. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone-water solution. An acetone solution of alpha-formylmandeloyl chloride is then added to carry out a condensation reaction, forming 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. This compound is then dissolved in acetone and reacted with an organic acid sodium solution to produce cefamandole nafate . This method is advantageous due to its simplicity, high yield, and high purity, making it suitable for industrial production .
化学反応の分析
Cefamandole nafate undergoes various chemical reactions, including hydrolysis and substitution. In bacteriological media, cefamandole nafate is rapidly converted to cefamandole, with a half-life of less than one hour at a pH of 7.0 or above . At a pH of 6.0, cefamandole nafate is more stable, allowing for the delineation of activity between cefamandole and cefamandole nafate . The compound also inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which are crucial for bacterial cell wall construction .
科学的研究の応用
Cefamandole nafate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, cefamandole nafate is used to treat serious infections caused by susceptible strains of microorganisms . It is also used in industrial settings for the production of antibiotics and other pharmaceutical compounds .
作用機序
Cefamandole nafate exerts its effects by inhibiting bacterial cell wall synthesis. Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets of cefamandole nafate include various penicillin-binding proteins, which are essential for bacterial cell wall construction .
類似化合物との比較
Cefamandole nafate is similar to other second-generation cephalosporins, such as cephalothin, cephaloridine, and cefazolin . cefamandole nafate is unique in its broad spectrum of activity against both gram-positive and gram-negative bacteria . It is particularly effective against Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to other cephalosporins . This makes cefamandole nafate a valuable antibiotic in the treatment of various bacterial infections.
特性
分子式 |
C19H17N6NaO6S2 |
|---|---|
分子量 |
512.5 g/mol |
IUPAC名 |
sodium;(6R,7R)-7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1/t12-,14?,17-;/m1./s1 |
InChIキー |
ICZOIXFFVKYXOM-JBPBWRNESA-M |
異性体SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |
正規SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


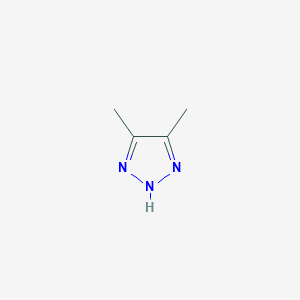
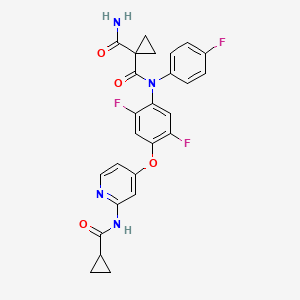
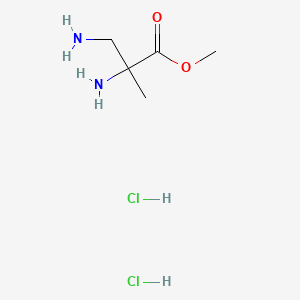
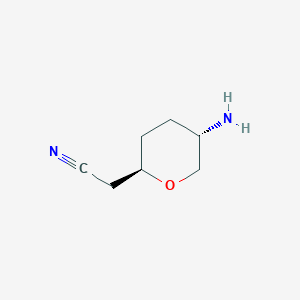
![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
